molecular formula C24H28N2O2S2 B379092 N-(2-ETHOXYPHENYL)-6-METHYL-2-{[(3-METHYLTHIOPHEN-2-YL)METHYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE

N-(2-ETHOXYPHENYL)-6-METHYL-2-{[(3-METHYLTHIOPHEN-2-YL)METHYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE

Cat. No.: B379092
M. Wt: 440.6g/mol
InChI Key: QIGADTORCOEIPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ETHOXYPHENYL)-6-METHYL-2-{[(3-METHYLTHIOPHEN-2-YL)METHYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound featuring a benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ETHOXYPHENYL)-6-METHYL-2-{[(3-METHYLTHIOPHEN-2-YL)METHYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-ETHOXYPHENYL)-6-METHYL-2-{[(3-METHYLTHIOPHEN-2-YL)METHYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Halogens (Br2, Cl2), organolithium reagents (n-BuLi)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated derivatives, organometallic intermediates

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, N-(2-ethoxyphenyl)-6-methyl

Properties

Molecular Formula

C24H28N2O2S2

Molecular Weight

440.6g/mol

IUPAC Name

N-(2-ethoxyphenyl)-6-methyl-2-[(3-methylthiophen-2-yl)methylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C24H28N2O2S2/c1-4-28-19-8-6-5-7-18(19)26-23(27)22-17-10-9-15(2)13-20(17)30-24(22)25-14-21-16(3)11-12-29-21/h5-8,11-12,15,25H,4,9-10,13-14H2,1-3H3,(H,26,27)

InChI Key

QIGADTORCOEIPM-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCC(C3)C)NCC4=C(C=CS4)C

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCC(C3)C)NCC4=C(C=CS4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.